N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
CAS No.: 1199215-77-4
Cat. No.: VC2806346
Molecular Formula: C11H14N4O3S2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199215-77-4 |
|---|---|
| Molecular Formula | C11H14N4O3S2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) |
| Standard InChI Key | WYAVPGJJTHVQRA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N |
Introduction
Chemical Structure and Physical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide belongs to the class of 1,3,4-thiadiazole derivatives and sulfonamides. The compound features a 5-amino-1,3,4-thiadiazole core connected to a 4-methoxybenzenesulfonamide group through an ethyl linker. This structural arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and interacting with biological targets.
Physical and Chemical Data
The key physical and chemical properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide are summarized in Table 1.
Table 1. Physical and Chemical Properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₃S₂ |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 1199215-77-4 |
| MDL Number | MFCD13248744 |
| InChI Key | WYAVPGJJTHVQRA-UHFFFAOYSA-N |
| Physical Appearance | Solid |
| Hazard Classification | Irritant |
The compound contains several functional groups of interest:
-
The 1,3,4-thiadiazole ring with an amino group at the 5-position
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A sulfonamide linkage (-SO₂NH-)
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A methoxy group (-OCH₃) on the benzene ring
-
An ethyl linker between the thiadiazole and sulfonamide moieties
This combination of structural features contributes to the compound's potential to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and electron-donor capabilities .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is largely determined by its functional groups:
-
The primary amino group at the 5-position of the thiadiazole ring can participate in nucleophilic substitution reactions and can be derivatized to introduce additional functional groups.
-
The sulfonamide N-H bond is moderately acidic and can be deprotonated under basic conditions, enabling further functionalization.
-
The thiadiazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors and potentially coordinate with metal ions.
-
The methoxy group on the benzene ring contributes electron density to the aromatic system, potentially influencing the electronic properties of the molecule .
Structural Characteristics and Related Compounds
Structural Features
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This ring system is present in numerous biologically active compounds and pharmaceutical agents. The presence of the amino group at the 5-position of the thiadiazole ring enhances the compound's ability to form hydrogen bonds with biological targets.
The sulfonamide group (-SO₂NH-) is a common pharmacophore in many drugs, particularly antibacterial agents. The combination of the thiadiazole ring and sulfonamide group in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide suggests potential biological activity.
Related Compounds
Several structurally similar compounds have been studied for their biological activities. Table 2 compares N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide with related thiadiazole-sulfonamide compounds.
Table 2. Comparison of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide with Related Compounds
| Compound | Structural Differences | Molecular Weight (g/mol) | Known Activities |
|---|---|---|---|
| N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | Reference compound | 314.38 | Under investigation |
| N-(5-Amino-1,2,4-thiadiazol-3-yl)-4-methylbenzenesulfonamide | Different thiadiazole isomer, methyl instead of methoxy | 270.3 | Potential antibacterial properties |
| 4-(benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | Contains benzamide group, ethyl instead of amino on thiadiazole | 388.5 | Under investigation |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Lacks ethyl linker and benzene ring | 180.2 | Antibacterial and antifungal properties |
Other related compounds include 5-bromo-1,3,4-thiadiazol-2-amine and 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride, which differ in the substituents on the thiadiazole ring and the nature of the sulfonamide portion .
| Supplier | Catalog Number | Status | Intended Use |
|---|---|---|---|
| VWR (Matrix Scientific) | 101925-098 | Available | Biomedical research, forensic work, clinical diagnostics |
| Fluorochem | 10-F369452 | Discontinued | Laboratory research |
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